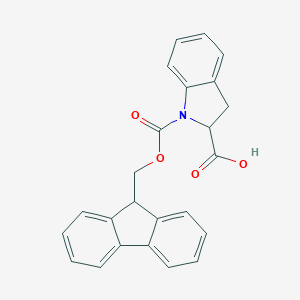![molecular formula C17H14N2O B180963 [4-[(E)-inden-1-ylidenemethyl]phenyl]urea CAS No. 28439-96-5](/img/structure/B180963.png)
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea, also known as IU1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its ability to target and inhibit the activity of the deubiquitinase enzyme, USP14. USP14 is a crucial regulator of protein degradation pathways, and its inhibition has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea exerts its effects by specifically inhibiting the activity of USP14, which is a deubiquitinase enzyme that regulates the proteasome-mediated degradation of proteins. USP14 is overexpressed in various diseases, including cancer and neurodegenerative disorders, and its inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response and apoptosis.
Efectos Bioquímicos Y Fisiológicos
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of USP14 activity, the accumulation of ubiquitinated proteins, the activation of the unfolded protein response, and the induction of apoptosis. In addition, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to improve neuronal function and reduce the accumulation of misfolded proteins in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea is its specificity for USP14, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. This specificity also allows for the study of the specific role of USP14 in various diseases. However, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are several future directions that need to be explored to fully understand its mechanism of action and clinical potential. These include the optimization of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea's pharmacokinetic properties, the identification of its downstream targets, the evaluation of its efficacy in combination with other therapies, and the development of more potent and selective USP14 inhibitors.
Métodos De Síntesis
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea can be synthesized using a multi-step synthetic route that involves the reaction of 4-bromo-1-indanone with benzylamine to form 4-(benzylamino)-1-indanone. This intermediate is then reacted with 4-isocyanatobenzaldehyde to form [4-[(E)-inden-1-ylidenemethyl]phenyl]urea. The final product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, USP14 inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative disorders, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to reduce the accumulation of misfolded proteins, such as α-synuclein and tau, and improve neuronal function in animal models of Parkinson's and Alzheimer's disease. In viral infections, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.
Propiedades
Número CAS |
28439-96-5 |
|---|---|
Nombre del producto |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
InChI |
InChI=1S/C17H14N2O/c18-17(20)19-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H3,18,19,20)/b14-11+ |
Clave InChI |
IHCKIQWKCHGQNB-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



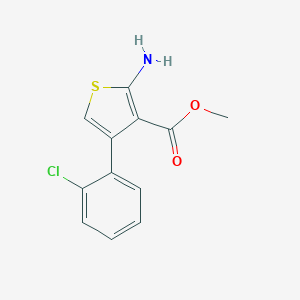
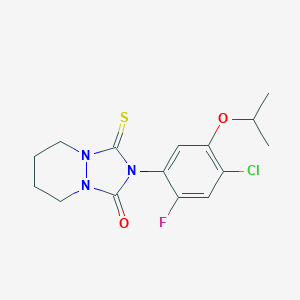
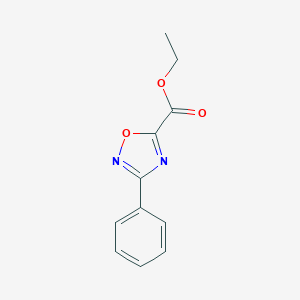
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)

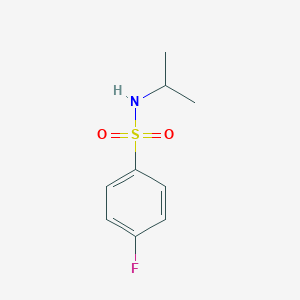
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
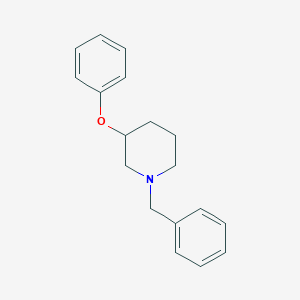
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
